molecular formula C24H19FN2O2 B2421864 1-[(3-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one CAS No. 892298-07-6

1-[(3-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one

Cat. No.: B2421864
CAS No.: 892298-07-6
M. Wt: 386.426
InChI Key: FXWXTEYTBYYZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methyl group, and a methylbenzoyl group attached to a naphthyridinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Scientific Research Applications

1-[(3-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

While the specific mechanism of action for this compound is not available, related compounds have been evaluated for their activities to inhibit TRKA . TRKA is associated with the proliferation and differentiation of cells, and its continuous activation and overexpression cause cancer .

Safety and Hazards

The safety data sheet for related compounds suggests that they can be harmful if swallowed and may cause skin and eye irritation . It’s important to handle these compounds with care, using appropriate personal protective equipment .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields, such as medicine, material science, and organic chemistry. Additionally, its potential as a TRKA inhibitor could be further explored for cancer treatment .

Preparation Methods

The synthesis of 1-[(3-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-fluorobenzylamine: This intermediate is synthesized through the reaction of 3-fluorobenzyl chloride with ammonia.

    Formation of the naphthyridinone core: The naphthyridinone core is synthesized by cyclization reactions involving appropriate precursors.

    Attachment of the fluorobenzyl group: The 3-fluorobenzylamine is then reacted with the naphthyridinone core under suitable conditions to form the desired compound.

    Introduction of the methyl and methylbenzoyl groups: These groups are introduced through further substitution reactions, using reagents such as methyl iodide and 4-methylbenzoyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(3-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-[(3-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one can be compared with other similar compounds, such as:

    4-fluorobenzylamine: This compound shares the fluorobenzyl group but lacks the naphthyridinone core and other substituents.

    4-fluorobenzyl chloride: Similar in structure but with a chloride substituent instead of the naphthyridinone core.

    Phenylboronic acid: While structurally different, it shares some functional similarities in terms of reactivity and applications.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O2/c1-15-6-9-18(10-7-15)22(28)21-14-27(13-17-4-3-5-19(25)12-17)24-20(23(21)29)11-8-16(2)26-24/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWXTEYTBYYZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.